molecular formula C25H21N3O3S2 B12149710 Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-

Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-

Cat. No.: B12149710
M. Wt: 475.6 g/mol
InChI Key: SRVNKUVLTCTPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]- is a useful research compound. Its molecular formula is C25H21N3O3S2 and its molecular weight is 475.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Acetamide, N-(2-methoxy-3-dibenzofuranyl)-2-[(5,6,7,8-tetrahydrobenzothieno[2,3-D]pyrimidin-4-YL)thio]- is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a dibenzofuran moiety and a tetrahydrobenzothienopyrimidine derivative, which contribute to its biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer properties and potential neuropharmacological effects.

  • Molecular Formula : C25H21N3O3S2
  • Molecular Weight : Approximately 475.58 g/mol
  • Structural Features :
    • Dibenzofuran moiety
    • Tetrahydrobenzothienopyrimidine derivative

Anti-Cancer Properties

Preliminary studies suggest that Acetamide exhibits potential anti-cancer properties. The mechanisms proposed include:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation and survival.
  • Apoptosis Modulation : It may influence apoptotic pathways, promoting cell death in cancer cells.

Case Studies :

  • HepG2 Cell Line Study : In vitro studies demonstrated that Acetamide had an IC50 value of 1.43 µM against the HepG2 liver cancer cell line, indicating strong cytotoxicity compared to normal liver cells (THLE-2) which had an IC50 of 36.27 µM .
  • Mechanistic Investigations : Further research indicated that the compound inhibited metalloproteinase activity (MMP-2 and MMP-9), which are crucial for cancer cell migration and invasion .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Acetamide N-(dibenzofuran)Dibenzofuran moietySimpler structure; lacks thieno-pyrimidine
Benzothienopyrimidine DerivativesThienopyrimidine structureVariations in substituents influence activity
ThioacetamidesContains thioether linkagesBroader range of biological activities

This table highlights how Acetamide's unique combination of dibenzofuran and thienopyrimidine structures may confer distinct biological properties not observed in simpler analogs .

The synthesis of Acetamide typically involves multi-step organic reactions starting from 2-methoxy-3-dibenzofuran and tetrahydrobenzothieno[2,3-D]pyrimidine derivatives. Understanding the mechanism of action is crucial for optimizing its biological activity and therapeutic potential.

Scientific Research Applications

Anticancer Properties

Preliminary studies suggest that Acetamide exhibits potential anticancer activities. Research indicates that it may act through:

  • Kinase Inhibition : Modulating signaling pathways related to cell proliferation and apoptosis.
  • Cell Cycle Arrest : Inducing cell cycle changes that prevent tumor growth.

A comparative analysis of similar compounds shows that those with thienopyrimidine structures often demonstrate enhanced cytotoxic effects against various cancer cell lines.

Neuropharmacology

The compound's structural similarity to other bioactive molecules suggests possible neuroprotective effects. Investigations into its interactions with neurotransmitter systems are ongoing, with initial findings indicating potential benefits in neurodegenerative conditions.

Antimicrobial Activity

Acetamide has also been evaluated for its antimicrobial properties. Studies have demonstrated:

  • Inhibition of Bacterial Growth : The compound exhibits significant antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
  • Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several studies have documented the efficacy of Acetamide in various applications:

  • Cancer Research : A study published in Molecules highlighted the compound's ability to inhibit specific kinases involved in tumor progression .
  • Antimicrobial Evaluation : Research demonstrated that derivatives of Acetamide showed potent activity against Mycobacterium tuberculosis, indicating potential for treating resistant infections .
  • Neuroprotective Effects : Initial findings suggest that Acetamide may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Chemical Reactions Analysis

Functional Group Reactivity

Compound A contains three critical reactive components:

  • Amide group (-NH-C=O)

  • Thioether linkage (-S-)

  • Dibenzofuran and thienopyrimidine aromatic systems

These groups dictate its potential reactivity in synthetic and biological contexts.

Amide Hydrolysis

The acetamide moiety may undergo hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Produces carboxylic acid and ammonium derivatives.

  • Basic hydrolysis : Yields carboxylate salts and amines.

ConditionReagentsProducts
Acidic (HCl/H₂O)Concentrated HCl2-Methoxy-3-dibenzofuranylamine + Acetic acid
Basic (NaOH)Aqueous NaOHSodium acetate + Amine derivative

This reaction is critical for prodrug activation or metabolite formation .

Thioether Oxidation

The sulfur atom in the thioether group is susceptible to oxidation:

Oxidizing AgentProductSelectivity
H₂O₂ (mild)Sulfoxide derivativeModerate
MCPBA (strong)Sulfone derivativeHigh

Such modifications could alter the compound’s bioavailability or target binding.

Electrophilic Aromatic Substitution

The dibenzofuran and thienopyrimidine systems may participate in:

  • Nitration (HNO₃/H₂SO₄)

  • Halogenation (Cl₂/FeCl₃)

  • Sulfonation (SO₃/H₂SO₄)

These reactions could introduce functional handles for further derivatization .

Biotransformation Pathways

In biological systems, Compound A may undergo:

  • Cytochrome P450-mediated oxidation of the thienopyrimidine ring.

  • Glucuronidation of the methoxy group.

  • Reductive cleavage of the thioether linkage.

Predicted metabolites align with structurally related benzothienopyrimidines .

Comparative Reactivity

Compound A ’s reactivity differs from simpler analogs:

CompoundKey ReactionsUnique Features
Compound A Thioether oxidation, amide hydrolysisDibenzofuran-thienopyrimidine core
Benzothienopyrimidine derivativesAromatic substitutionLacks dibenzofuran moiety
ThioacetamidesSulfur-centered reactivitySimpler alkyl/aryl substituents

The fused aromatic systems in Compound A may sterically hinder certain reactions compared to non-fused analogs.

Challenges in Reaction Characterization

  • Stereoelectronic effects : The dibenzofuran moiety may direct electrophilic attacks to specific positions.

  • Solubility limitations : The hydrophobic core complicates aqueous-phase reactions.

  • Stability : Thioether oxidation products may degrade under prolonged storage.

Experimental validation is necessary to confirm these predictions.

Properties

Molecular Formula

C25H21N3O3S2

Molecular Weight

475.6 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C25H21N3O3S2/c1-30-20-10-16-14-6-2-4-8-18(14)31-19(16)11-17(20)28-22(29)12-32-24-23-15-7-3-5-9-21(15)33-25(23)27-13-26-24/h2,4,6,8,10-11,13H,3,5,7,9,12H2,1H3,(H,28,29)

InChI Key

SRVNKUVLTCTPNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NC=NC5=C4C6=C(S5)CCCC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.